GK187
GK187
GK187 is an inhibitor of Group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2), an enzyme involved in basal cell metabolism. It inhibits GVIA iPLA2 by 99.8% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows less than 25% and 32.8% inhibition, respectively.
The most potent and selective GVIA iPLA2 inhibitor ever reported
GK187 is a potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2.
The most potent and selective GVIA iPLA2 inhibitor ever reported
GK187 is a potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2.
Brand Name:
Vulcanchem
CAS No.:
1071001-50-7
VCID:
VC0528917
InChI:
InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3
SMILES:
COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
Molecular Formula:
C14H15F5O2
Molecular Weight:
310.26 g/mol
GK187
CAS No.: 1071001-50-7
Cat. No.: VC0528917
Molecular Formula: C14H15F5O2
Molecular Weight: 310.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | GK187 is an inhibitor of Group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2), an enzyme involved in basal cell metabolism. It inhibits GVIA iPLA2 by 99.8% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows less than 25% and 32.8% inhibition, respectively. The most potent and selective GVIA iPLA2 inhibitor ever reported GK187 is a potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2. |
|---|---|
| CAS No. | 1071001-50-7 |
| Molecular Formula | C14H15F5O2 |
| Molecular Weight | 310.26 g/mol |
| IUPAC Name | 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one |
| Standard InChI | InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 |
| Standard InChI Key | CICDFDPOGZQTQB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F |
| Appearance | Solid powder |
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